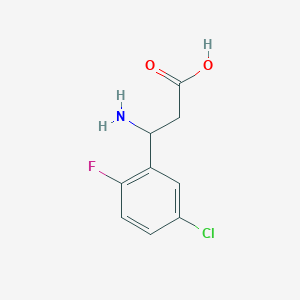

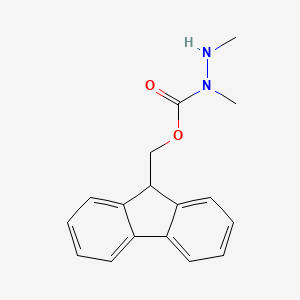

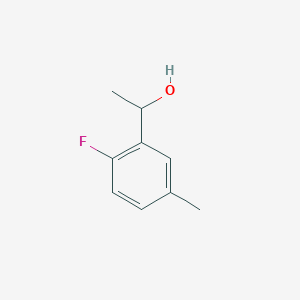

![molecular formula C19H24N4O2S B2788567 2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine CAS No. 1029763-68-5](/img/structure/B2788567.png)

2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine” is a complex organic molecule. It is related to a class of compounds that exhibit high specific affinity for histamine H1 receptor . It’s also related to a compound known as FPPT or Fluoxetine Pyrrolidinone analog.

Synthesis Analysis

The synthesis pathway for similar compounds involves reactions with various other chemical entities . For example, one method involves the reaction of 1-(4-aminophenyl)pyrrolidin-2-one with 4-(2-fluorophenyl)piperazine-1-carboxylic acid followed by acylation with 4-nitrophenyl chloroformate and reduction of the nitro group to an amino group.Wissenschaftliche Forschungsanwendungen

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

FPMINT is a novel inhibitor of ENTs, which play a vital role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been shown to inhibit both ENT1 and ENT2, making it a promising candidate for modulating nucleoside transport. Notably, compound 3c, an analogue of FPMINT, demonstrated potent inhibitory effects on both ENT1 and ENT2 .

Anticancer Potential

Research suggests that FPMINT analogues exhibit cytotoxic effects on cancer cells. For instance, compounds 5a and 5e induced cell death in MCF-10A cells with IC50 values comparable to Olaparib, a known anticancer drug. These findings highlight the potential of FPMINT derivatives in cancer therapy .

Enzyme Inhibition Studies

JNJ-42226314, a compound related to FPMINT, was characterized for its activity. Enzyme assays revealed its inhibitory effects, although further studies are needed to explore its specific targets and therapeutic applications .

Synthesis of Novel Analogues

Researchers have synthesized various analogues of FPMINT, modifying different moieties. For instance, the replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects on ENT1 and ENT2. However, adding a halogen substitute to the fluorophenyl moiety next to the piperazine ring was essential for retaining inhibitory activity. Compound 3c emerged as a potent irreversible and non-competitive inhibitor .

Triazole-Thione Derivatives

The synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a triazole-thione derivative, showcases the versatility of FPMINT-based compounds. This novel compound was obtained in good yield and characterized using HRMS, IR, and NMR techniques .

Eigenschaften

IUPAC Name |

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)25-13-17(24)20-12-15-5-7-16(26-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHXDKQKHXPRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)

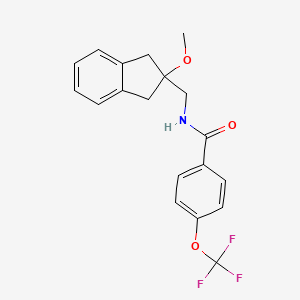

![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2788487.png)

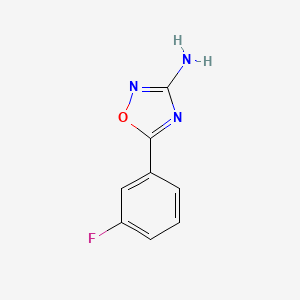

![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)

![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)

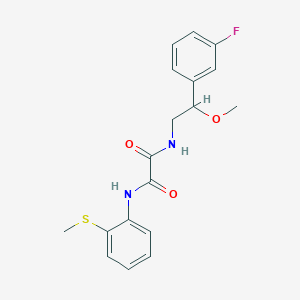

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide](/img/structure/B2788500.png)